Protective Immunity: Single Epitope Immunization Confers 60-75% Survival Against Lethal HSV-2 Challenge
Immunization of C57BL/6 mice with a recombinant vaccinia virus expressing only the HSV-gB2 (498-505) epitope (SSIEFARL) induces a protective memory CTL response. This is in stark contrast to immunization with a scrambled peptide or an irrelevant epitope, which confers no protection [1].
| Evidence Dimension | Survival rate after lethal HSV-2 challenge |
|---|---|
| Target Compound Data | 60-75% |
| Comparator Or Baseline | Scrambled/irrelevant peptide: 0% |
| Quantified Difference | Absolute difference of 60-75% |
| Conditions | C57BL/6 mice immunized with rVV-ES-gB498-505 and challenged intranasally with a lethal dose of HSV-2 strain 186 |
Why This Matters
This demonstrates that this single 8-mer peptide is sufficient to generate a protective immune response, validating its use as a minimal vaccine antigen and eliminating the need for full-length proteins or complex formulations in early-stage studies.
- [1] Blaney JE Jr, Nobusawa E, Brehm MA, Bonneau RH, Mylin LM, Fu TM, Kawaoka Y, Tevethia SS. Immunization with a Single Major Histocompatibility Complex Class I-Restricted Cytotoxic T-Lymphocyte Recognition Epitope of Herpes Simplex Virus Type 2 Confers Protective Immunity. J Virol. 1998 Dec;72(12):9567-74. View Source
